

BRD9185 structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BRD9185	
Cat. No.:	B10822367	Get Quote

An In-depth Technical Guide to the Structural Analogs and Derivatives of BRD9 Inhibitors

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target, particularly in oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to modulate gene expression.[2][3] Its overexpression and role in driving oncogenic transcriptional programs in various cancers, including acute myeloid leukemia (AML) and certain solid tumors, have spurred the development of small molecule inhibitors.[1][4]

While the specific compound "BRD9185" is not prominently documented in publicly available scientific literature, a robust pipeline of potent and selective BRD9 inhibitors has been established. This guide provides a comprehensive overview of the key structural classes of BRD9 inhibitors, their derivatives, structure-activity relationships (SAR), and the experimental methodologies used for their characterization.

Key BRD9 Inhibitors: Structural Analogs and Derivatives

The discovery of BRD9 inhibitors has been propelled by structure-based design and fragment-based screening, leading to several distinct chemical scaffolds. These compounds typically mimic the acetyl-lysine (KAc) residue, enabling them to bind competitively to the KAc-binding pocket of the BRD9 bromodomain.[5]



Methylquinolinone-Based Inhibitors (e.g., LP99)

The development of the first selective BRD7/9 inhibitor, LP99, originated from a 1-methylquinolone fragment.[6] The N-methyl amide moiety of this scaffold mimics the acetyllysine group, forming crucial hydrogen bonds with a conserved asparagine residue (Asn100 in BRD9) within the binding pocket.[6][7]

Structure-Activity Relationship (SAR): Structure-guided optimization led to the synthesis of
derivatives with improved potency. For instance, the introduction of a methyl group at the C4
position of the valerolactam moiety in an analog of LP99 demonstrated additional
hydrophobic interactions, enhancing binding affinity.[6] The stereochemistry of these
compounds is critical, as the enantiomer of LP99 showed no detectable binding to BRD9.[6]

Thienopyridone-Based Inhibitors (e.g., I-BRD9)

I-BRD9 is a potent and highly selective chemical probe for the BRD9 bromodomain, developed through structure-based design.[8][9] It exhibits over 700-fold selectivity against the BET family of bromodomains and 200-fold selectivity over the highly homologous BRD7.[10]

Structure-Activity Relationship (SAR): The thienopyridone scaffold of I-BRD9 fits into a
hydrophobic groove in the binding pocket.[10] The selectivity of I-BRD9 is attributed to its
ability to exploit subtle differences in the hydrophobic and electrostatic environments of the
BRD9 binding site compared to other bromodomains.[10] Modifications to the amide group,
such as conversion to an amidine, have been shown to increase selectivity over BRD4.[9]

Naphthyridinone-Based Inhibitors (e.g., BI-7273 and BI-9564)

BI-7273 and BI-9564 are potent BRD9 inhibitors that have demonstrated efficacy in in vivo models of AML.[11][12] These compounds are based on a 2-methyl-2,7-naphthyridin-1-one scaffold.[8]

Structure-Activity Relationship (SAR): The development of these inhibitors was guided by
crystallographic information, focusing on extending the initial fragment towards the less
conserved "ZA channel" of the binding pocket to achieve selectivity against BET family
members.[11] BI-7273 shows high potency for BRD9, while its isomer, BI-9564, was
developed to have enhanced selectivity against BRD7 and improved pharmacokinetic



properties.[11][13] The nitrogen at position 7 of the naphthyridinone ring is a key feature, as it allows for an additional interaction with the carbonyl side chain of Asn100 in BRD9.[11]

Quantitative Data Summary

The following table summarizes the binding and inhibitory activities of key BRD9 inhibitors. The data is compiled from various biochemical and cellular assays.



Compound	Scaffold	Target	Assay	Value	Selectivity Notes
LP99	Methylquinoli none	BRD9	ITC (Kd)	99 nM	Selective over BRD4; also binds BRD7 (Kd = 909 nM)[7]
I-BRD9	Thienopyrido ne	BRD9	DiscoveRx (Kd)	1.9 nM	>700-fold selective over BET family; 200-fold over BRD7[7][10]
BI-7273	Naphthyridino ne	BRD9	ITC (Kd)	9 nM	Potent BRD9 inhibitor with some activity on BRD7[13]
BI-9564	Naphthyridino ne	BRD9	ITC (Kd)	12 nM	More selective for BRD9 over BRD7 compared to BI-7273[13]
Compound 18	Triazolophtha lazine	BRD9	AlphaScreen (pIC50)	6.8	Non-specific inhibitor with activity against BRD4, CECR2, and CREBBP[14]
Compound 31	Dihydrobenzo furan	BRD9	ITC (Kd)	278 nM	Selective over BRD4 (Kd = 1.37 μΜ)[2]

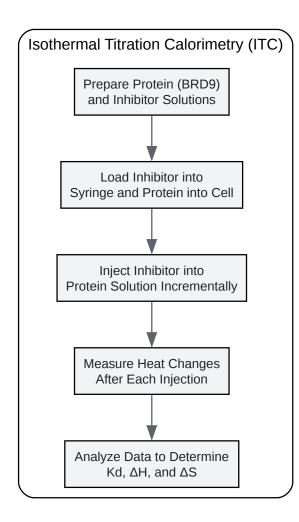


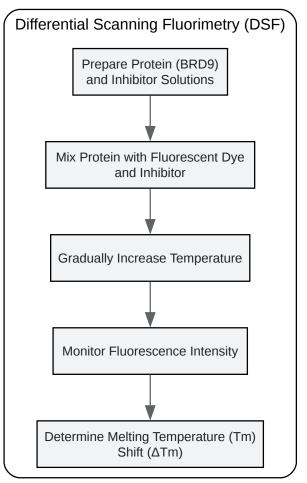
Experimental Protocols

A variety of biophysical, biochemical, and cellular assays are employed to characterize BRD9 inhibitors.

Binding Affinity and Thermodynamics

- Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of an inhibitor to the target protein. It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[6]
- Differential Scanning Fluorimetry (DSF): DSF measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the inhibitor stabilizes the protein, suggesting binding.[13]





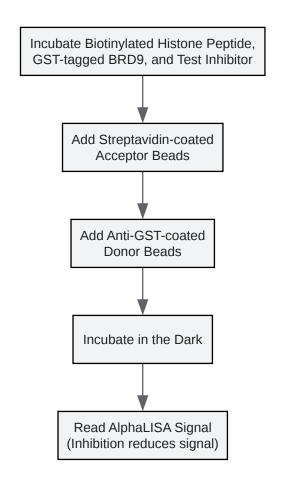


Click to download full resolution via product page

Workflow for ITC and DSF binding assays.

Inhibitor Screening

AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This is a bead-based
assay used for high-throughput screening of inhibitors.[14] It measures the disruption of the
interaction between the BRD9 bromodomain and an acetylated histone peptide. When the
interaction is intact, donor and acceptor beads are brought into proximity, generating a
signal. Inhibitors that disrupt this interaction cause a decrease in the signal.[15]



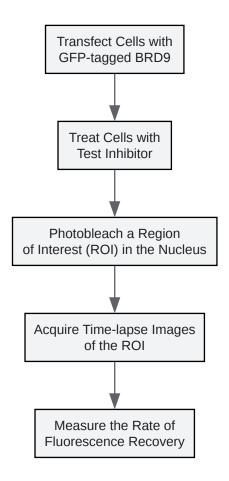
Click to download full resolution via product page

AlphaScreen assay workflow for inhibitor screening.

Cellular Target Engagement



- Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique is used to measure the dynamics of molecular mobility.[14] In the context of BRD9, a GFP-tagged BRD9 is expressed in cells. A small region of the nucleus is photobleached, and the rate of fluorescence recovery is measured. Inhibitors that displace BRD9 from chromatin will result in a faster recovery rate.[14]
- NanoBRET (Bioluminescence Resonance Energy Transfer): This assay quantifies proteinprotein interactions in living cells.[7] For BRD9, it can be used to measure the engagement of an inhibitor with BRD9 by competing with a fluorescent tracer that binds to the bromodomain.



Click to download full resolution via product page

FRAP assay workflow for cellular target engagement.

Signaling Pathways Involving BRD9

Foundational & Exploratory

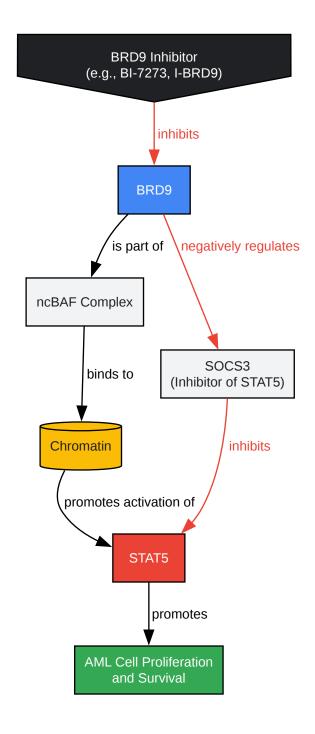




BRD9 is implicated in several signaling pathways that are crucial for cancer cell proliferation and survival.

- BRD9-STAT5 Axis in AML: In acute myeloid leukemia, BRD9 is overexpressed and contributes to the activation of the STAT5 signaling pathway.[1] Activated STAT5 promotes the proliferation and survival of AML cells.[1][16] BRD9 may also negatively regulate the expression of SOCS3, a suppressor of cytokine signaling, further promoting STAT5 activity. [16]
- Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit the development of lung and colon cancer, potentially through the Wnt/β-catenin signaling pathway.[16]
- TGF-β/Activin/Nodal Pathway: BRD9 forms a complex with BRD4, SMAD2/3, β-CATENIN, and p300 to regulate the activity of the TGF-β/Nodal/Activin and Wnt signaling pathways.[17]
 This regulatory role is important in both embryonic stem cell differentiation and the progression of cancers like pancreatic and breast cancer.[17]





Click to download full resolution via product page

BRD9-STAT5 signaling pathway in acute myeloid leukemia (AML).

Conclusion

The development of BRD9 inhibitors has provided valuable chemical tools to probe the biological functions of BRD9 and has opened new avenues for cancer therapy. The diverse



chemical scaffolds, including methylquinolinones, thienopyridones, and naphthyridinones, offer distinct profiles in terms of potency and selectivity. The ongoing research into the structural analogs and derivatives of these inhibitors, guided by a suite of robust experimental methodologies, continues to refine their therapeutic potential. A deep understanding of their structure-activity relationships and their effects on key signaling pathways is crucial for the clinical translation of BRD9-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. Identification and Development of BRD9 Chemical Probes PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach [mdpi.com]
- 9. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains PMC [pmc.ncbi.nlm.nih.gov]



- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRD9185 structural analogs and derivatives].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822367#brd9185-structural-analogs-and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com